REACTION_SMILES
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[F:5][c:6]1[cH:7][c:8]([N+:15](=[O:16])[O-:17])[c:9]([C:10](=[O:11])[OH:12])[cH:13][cH:14]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[Cl:3][C:10]([c:9]1[c:8]([N+:15](=[O:16])[O-:17])[cH:7][c:6]([F:5])[cH:14][cH:13]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(F)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(Cl)c1ccc(F)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |